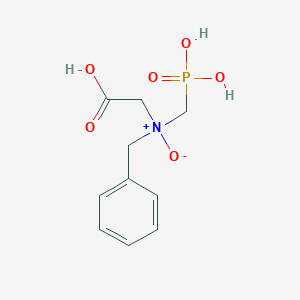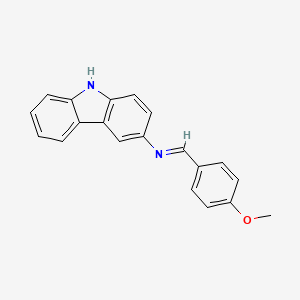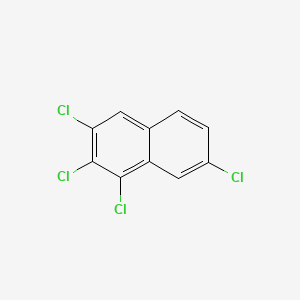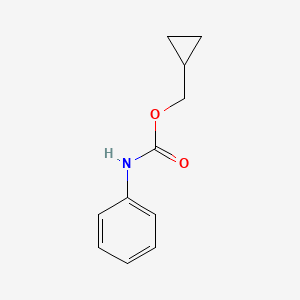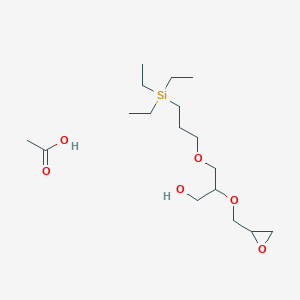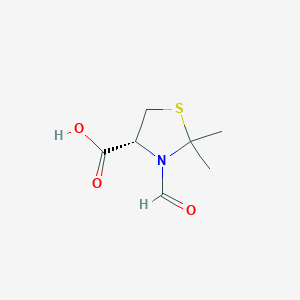
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is an organic compound with a unique structure that includes a thiazolidine ring, a formyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the reaction of 2,2-dimethylthiazolidine with formic acid under controlled conditions to introduce the formyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The thiazolidine ring can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: (4R)-3-carboxy-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid.
Reduction: (4R)-3-hydroxymethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid.
Substitution: Products depend on the nucleophile used, such as alkylated or acylated thiazolidine derivatives.
科学的研究の応用
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which (4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiazolidine ring can interact with biological membranes, affecting their stability and function.
類似化合物との比較
Similar Compounds
(4R)-3-formyl-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid: Similar structure but with an oxygen atom in the ring instead of sulfur.
(4R)-3-formyl-2,2-dimethyl-1,3-imidazolidine-4-carboxylic acid: Similar structure but with a nitrogen atom in the ring instead of sulfur.
Uniqueness
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the sulfur atom in the thiazolidine ring, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs. The sulfur atom can participate in unique interactions and reactions, making this compound valuable for specific applications.
特性
分子式 |
C7H11NO3S |
|---|---|
分子量 |
189.23 g/mol |
IUPAC名 |
(4R)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3S/c1-7(2)8(4-9)5(3-12-7)6(10)11/h4-5H,3H2,1-2H3,(H,10,11)/t5-/m0/s1 |
InChIキー |
LPVHVQFTYXQKAP-YFKPBYRVSA-N |
異性体SMILES |
CC1(N([C@@H](CS1)C(=O)O)C=O)C |
正規SMILES |
CC1(N(C(CS1)C(=O)O)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



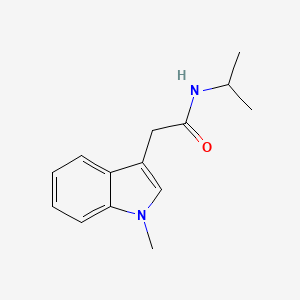
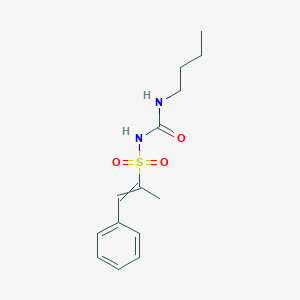
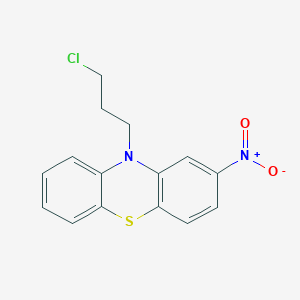
![N-Butyl-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14628060.png)

